2-bromo-5-(methylsulfanyl)benzaldehyde
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Overview
Description
2-Bromo-5-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a benzaldehyde derivative characterized by the presence of a bromine atom and a methylsulfanyl group attached to the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(methylsulfanyl)benzaldehyde typically involves the bromination of 5-(methylsulfanyl)benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 2-bromo-5-(methylsulfanyl)benzoic acid.
Reduction: 2-bromo-5-(methylsulfanyl)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(methylsulfanyl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological effects.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group, which significantly alters its chemical properties.
2-Bromo-5-(tert-butyl)benzaldehyde: Features a tert-butyl group, affecting its steric and electronic characteristics.
Uniqueness: 2-Bromo-5-(methylsulfanyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies where these properties are advantageous.
Properties
CAS No. |
1289107-03-4 |
---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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